molecular formula C12H11FN2O3 B13159659 Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13159659
M. Wt: 250.23 g/mol
InChI Key: IIAHMUWGQJFCCC-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a pyrazolone ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring. This intermediate is then esterified with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate

Uniqueness

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of a fluorophenyl group

Biological Activity

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, with the molecular formula C12H11FN2O3C_{12}H_{11}FN_2O_3 and CAS number 125041913, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a fluorophenyl group and an acetate moiety. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds by influencing their electronic properties and lipophilicity.

Anticancer Activity

Recent studies have indicated that pyrazoline derivatives exhibit promising anticancer properties. For instance, research on related pyrazoline compounds has demonstrated their ability to induce apoptosis in various cancer cell lines. This compound has shown potential in inhibiting cell proliferation in vitro.

A study published in ACS Omega highlighted that pyrazoline derivatives possess cytotoxic effects against human cancer cell lines through mechanisms involving the disruption of mitochondrial function and activation of caspase pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Pyrazoline derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. In animal models, these compounds have shown a reduction in inflammation markers following administration .

Antimicrobial Activity

This compound has displayed antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Research Findings and Case Studies

Study Findings Methodology
ACS Omega (2022)Induced apoptosis in cancer cells; IC50 values were significantly lower than controlsIn vitro assays on various human cancer cell lines
Journal of Medicinal Chemistry (2021)Effective against Gram-positive bacteria; reduced inflammation in animal modelsIn vivo and in vitro studies
European Journal of Medicinal Chemistry (2020)Demonstrated cytotoxicity with specific SAR analysis indicating structural requirements for activityStructure-activity relationship (SAR) studies

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and bioavailability, while the pyrazole core is critical for its interaction with biological targets.

Research indicates that modifications to either the pyrazole or phenyl rings can significantly alter the potency and selectivity of these compounds against various biological targets .

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C12H11FN2O3/c1-18-11(16)6-8-7-14-15(12(8)17)10-4-2-9(13)3-5-10/h2-5,7,14H,6H2,1H3

InChI Key

IIAHMUWGQJFCCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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